N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a hydroxyl group, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 3,5-di(tert-butyl)-2-hydroxybenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity . The sulfonohydrazide moiety can interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in similar applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H30N2O3S/c1-15-8-10-18(11-9-15)28(26,27)24-23-14-16-12-17(21(2,3)4)13-19(20(16)25)22(5,6)7/h8-14,24-25H,1-7H3/b23-14+ |
InChI Key |
MGLOKVJQWDSLIY-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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